(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
CAS No.: 26054-67-1
Cat. No.: VC20816278
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26054-67-1 |
|---|---|
| Molecular Formula | C15H24O4 |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1 |
| Standard InChI Key | UMDQPEMZJHAFNL-FNLFQXNBSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O |
| SMILES | CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O |
| Appearance | Assay:≥95%A solution in methyl acetate |
Introduction
The compound (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with a cyclopentafuran core. It features multiple functional groups, including hydroxyl groups and an octenyl chain, which contribute to its unique chemical properties. This compound is structurally related to prostaglandins, which are known for their roles in various biological processes.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. These may include the formation of the cyclopentafuran core, followed by the introduction of the hydroxyl and octenyl groups. Specific synthesis routes may vary depending on the availability of starting materials and the desired yield.
Biological Activities and Potential Applications
While specific biological activities of (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. These include antimicrobial and anticancer properties, which are often associated with molecules that can interact with specific enzymes or receptors.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one | C15H24O4 | Octenyl side chain, hydroxyl groups |
| (3aR,4R,5R,6aS)-4-((E,3S)-3-hydroxy-5-phenylpent-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl benzoate | C25H26O5 | Phenylpentenyl side chain, benzoate ester |
| (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one | C18H24O4 | Phenylpentyl side chain, saturated |
This comparison highlights the structural diversity within the cyclopentafuran class, with variations in side chains and functional groups contributing to different chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume